BenchChemオンラインストアへようこそ!

2-(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)acetamide

Lipophilicity Permeability Drug-likeness

2-(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)acetamide (CAS 70705-38-3) is a heterocyclic small molecule (C11H13N3O, MW 203.24 g/mol) belonging to the imidazo[1,2-a]pyridine-2-acetamide subclass. It features a privileged imidazo[1,2-a]pyridine core substituted with methyl groups at the 5- and 7-positions and a primary acetamide moiety at the 2-position.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
CAS No. 70705-38-3
Cat. No. B11897490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)acetamide
CAS70705-38-3
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=CN2C(=C1)C)CC(=O)N
InChIInChI=1S/C11H13N3O/c1-7-3-8(2)14-6-9(5-10(12)15)13-11(14)4-7/h3-4,6H,5H2,1-2H3,(H2,12,15)
InChIKeyBOMGJWQIOVVHIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)acetamide (CAS 70705-38-3): Strategic Procurement of a Differentiated Imidazo[1,2-a]pyridine-2-acetamide Scaffold


2-(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)acetamide (CAS 70705-38-3) is a heterocyclic small molecule (C11H13N3O, MW 203.24 g/mol) belonging to the imidazo[1,2-a]pyridine-2-acetamide subclass . It features a privileged imidazo[1,2-a]pyridine core substituted with methyl groups at the 5- and 7-positions and a primary acetamide moiety at the 2-position. This regiochemical arrangement is critical, as imidazo[1,2-a]pyridine-3-acetamides (e.g., zolpidem) are well-established GABA-A receptor modulators, whereas the 2-acetamide series exhibits distinct pharmacological trajectories, including reported modulation of the 5-HT2A serotonin receptor . The 5,7-dimethyl substitution pattern, in contrast to the 2,7-dimethyl isomers prominent in anti-tubercular research, is primarily associated with antiviral and CNS-modulating activities .

Why 2-(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)acetamide Cannot Be Replaced by Generic Imidazo[1,2-a]pyridine Acetamides


Generic substitution within the imidazo[1,2-a]pyridine acetamide class is precluded by two non-interchangeable structural determinants: the acetamide regiochemistry (position 2 vs. position 3) and the methyl substitution topology (5,7- vs. 2,7- or 6-substitution). The 3-acetamide isomers, exemplified by zolpidem, are optimized for benzodiazepine receptor binding, whereas the 2-acetamide scaffold directs molecular recognition toward distinct targets such as the 5-HT2A receptor [1]. Furthermore, the 5,7-dimethyl pattern is differentiated from the 2,7-dimethyl series: the latter is extensively characterized for QcrB inhibition in Mycobacterium tuberculosis, while the former is preferentially explored for antiviral activity against CMV/VZV and CNS modulation . These regiochemical and topological features are encoded in measurable physicochemical properties—LogP, polar surface area, and hydrogen-bonding capacity—that directly impact solubility, permeability, and target engagement, making simple analog substitution scientifically invalid .

Quantitative Differentiation Evidence for 2-(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)acetamide (CAS 70705-38-3)


Lipophilicity (LogP) Comparison: 5,7-Dimethyl-2-acetamide vs. Unsubstituted 2-Acetamide Core

The introduction of two methyl groups at positions 5 and 7 significantly increases lipophilicity relative to the unsubstituted imidazo[1,2-a]pyridine-2-acetamide parent scaffold. This LogP shift is a critical determinant of membrane permeability, tissue distribution, and non-specific protein binding, all of which directly influence in vitro assay behavior and in vivo pharmacokinetics . The measured LogP for the target compound is 2.13, compared to an estimated LogP of approximately 0.8–1.2 for the unsubstituted analog 2-(imidazo[1,2-a]pyridin-2-yl)acetamide (CAS 21755-36-2) .

Lipophilicity Permeability Drug-likeness Imidazo[1,2-a]pyridine

Hydrogen Bond Donor/Acceptor Profile: 2-Acetamide vs. N,N-Dimethyl-3-acetamide (Zolpidem-type) Scaffolds

The target compound possesses one hydrogen bond donor (primary amide NH2) and two hydrogen bond acceptors (amide C=O and imidazo N), for a total HBD/HBA count of 1/2 . In contrast, the 3-acetamide series exemplified by zolpidem (N,N-dimethyl-2-[6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl]acetamide) contains zero hydrogen bond donors and three acceptors (tertiary amide), yielding a 0/3 profile [1]. This fundamental difference in hydrogen-bonding capacity alters crystal packing, melting point, solubility, and the ability to form directed hydrogen bonds with biological targets, making the two scaffolds non-interchangeable in both formulation and pharmacology contexts.

Hydrogen bonding Target engagement Solubility Crystallinity

Commercial Purity Benchmarking: 98% (NLT) with ISO Certification vs. Standard 97% Grade

The target compound is commercially available at a purity specification of NLT 98% (No Less Than 98%), produced under an ISO-certified quality management system . Competing vendors offer the compound at a standard 97% purity grade . While this difference may appear marginal, a 1% purity gap in a 1-gram procurement translates to up to 10 mg of unidentified impurities per gram—a quantity that can significantly confound dose-response studies, crystallography trials, or biochemical assay reproducibility.

Purity Quality control ISO certification Procurement specification

Substitution Pattern Specificity: 5,7-Dimethyl (Antiviral/CNS) vs. 2,7-Dimethyl (Anti-TB) Pharmacological Trajectories

Within the imidazo[1,2-a]pyridine chemotype, the topology of methyl substitution profoundly dictates the biological activity profile. The 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide series has yielded clinical-stage anti-tubercular agents targeting QcrB (e.g., Telacebec/Q203) [1]. In contrast, the 5,7-dimethyl substitution pattern of the target compound is reported to steer activity toward antiviral indications (CMV, VZV) and CNS modulation, specifically 5-HT2A serotonin receptor engagement relevant to sleep disorders . This bifurcation means that a procurement decision between a 2,7-dimethyl-3-carboxamide and the 5,7-dimethyl-2-acetamide is not a choice between similar compounds but between entirely different pharmacological tool compounds with non-overlapping target profiles.

Structure-activity relationship Antiviral CNS 5-HT2A Anti-tuberculosis

Polar Surface Area (PSA) as a Predictor of Blood-Brain Barrier Penetration: Target Compound (PSA 61.38 Ų) vs. Zolpidem (PSA ~38 Ų)

Polar surface area (PSA) is a well-validated predictor of passive blood-brain barrier (BBB) penetration, with values below 90 Ų generally favorable for CNS access and values below 60–70 Ų considered optimal. The target compound has a calculated PSA of 61.38 Ų , placing it within the favorable CNS-penetrant range. In comparison, the primary amide contributes to a higher PSA than zolpidem's tertiary amide (estimated PSA ~38–42 Ų for the N,N-dimethylacetamide analog) [1]. This places the target compound in a distinct physicochemical space: it retains sufficient lipophilicity for membrane passage while the primary amide provides additional hydrogen-bonding capacity that may modulate off-target binding, residence time, or metabolic stability differently than the tertiary amide series.

Blood-brain barrier CNS penetration Polar surface area Drug design

Optimal Application Scenarios for Procuring 2-(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)acetamide (CAS 70705-38-3)


CNS Drug Discovery: 5-HT2A Serotonin Receptor Modulator Screening Programs

The reported 5-HT2A receptor modulatory activity of the 5,7-dimethylimidazo[1,2-a]pyridine-2-acetamide scaffold makes this compound a relevant tool or reference ligand for neuroscience screening cascades targeting sleep disorders (insomnia, dyssomnia) and related neuropsychiatric indications . Its PSA of 61.38 Ų and LogP of 2.13 place it within optimal CNS drug-like chemical space . Procurement of this specific compound, rather than a 3-acetamide isomer, ensures that the 5-HT2A pharmacological trajectory is preserved, as the 3-acetamide series is biased toward benzodiazepine/GABA-A receptor pharmacology.

Antiviral Research: CMV and VZV Drug Discovery Programs

The 5,7-dimethyl substitution pattern is associated with anti-cytomegalovirus (CMV) and anti-varicella-zoster virus (VZV) activity across the imidazo[1,2-a]pyridine class . The target compound serves as a chemically accessible entry point for medicinal chemistry optimization of antiviral leads. Its primary acetamide handle at position 2 provides a synthetically tractable site for further derivatization (e.g., hydrolysis to carboxylic acid, reduction to amine, or coupling reactions), enabling rapid SAR exploration around the 2-position while maintaining the antiviral-relevant 5,7-dimethyl topology.

Physicochemical Reference Standard for LogP and PSA Method Validation

With a well-defined LogP (2.13) and PSA (61.38 Ų) , this compound is suitable as a reference standard for chromatographic method development and LogP measurement validation (e.g., shake-flask or HPLC-derived LogP). Its intermediate lipophilicity and moderate polar surface area place it in a useful calibration range distinct from both highly lipophilic (LogP >5) and highly polar (LogP <0) standards, filling a gap in many reference standard panels.

High-Purity ISO-Certified Starting Material for GLP Preclinical Studies

When sourced at the NLT 98% purity grade with ISO certification , this compound meets the quality documentation requirements for GLP-compliant preclinical studies, including in vitro ADME panels, preliminary toxicology, and formulation development. The traceable quality documentation and reduced impurity burden (≤2% vs. 3% for standard 97% grade) minimize the risk of impurity-driven assay artifacts, which is particularly critical when generating data intended for regulatory submission or patent prosecution.

Quote Request

Request a Quote for 2-(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.